molecular formula C13H17ClFN3O2 B2456283 N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride CAS No. 1797002-70-0

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B2456283
CAS No.: 1797002-70-0
M. Wt: 301.75
InChI Key: AXKAIYWPQVSNOS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorophenyl group, an aminoethyl side chain, and a carboxamide group, making it a molecule of interest for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Aminoethyl Side Chain: The aminoethyl side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with an amine, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.

Scientific Research Applications

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
  • N-(2-Aminoethyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
  • N-(2-Aminoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride

Uniqueness

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the aromatic ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2.ClH/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15;/h1-4,9H,5-8,15H2,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKAIYWPQVSNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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